molecular formula C10H12BrNO B11870700 3-Bromo-5-(cyclobutylmethoxy)pyridine

3-Bromo-5-(cyclobutylmethoxy)pyridine

Cat. No.: B11870700
M. Wt: 242.11 g/mol
InChI Key: MCNSLBODFHXQSB-UHFFFAOYSA-N
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Description

3-Bromo-5-(cyclobutylmethoxy)pyridine is a brominated pyridine derivative featuring a cyclobutylmethoxy substituent at the 5-position. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly in the development of nicotinic acetylcholine receptor ligands and tubulin-targeting agents . Its structural uniqueness arises from the sterically demanding cyclobutylmethoxy group, which distinguishes it from simpler alkoxy-substituted analogs (e.g., methoxy or ethoxy derivatives) .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-bromo-5-(cyclobutylmethoxy)pyridine

InChI

InChI=1S/C10H12BrNO/c11-9-4-10(6-12-5-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2

InChI Key

MCNSLBODFHXQSB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(cyclobutylmethoxy)pyridine typically involves the bromination of 5-(cyclobutylmethoxy)pyridine. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 5-(cyclobutylmethoxy)pyridine with a brominating agent in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making this method efficient and widely used.

Industrial Production Methods

In industrial settings, the production of 3-Bromo-5-(cyclobutylmethoxy)pyridine may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(cyclobutylmethoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-5-(cyclobutylmethoxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclobutylmethoxy)pyridine involves its interaction with specific molecular targets. The bromine atom and the cyclobutylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Applications
3-Bromo-5-(cyclobutylmethoxy)pyridine Cyclobutylmethoxy C11H13BrNO 258.14 Nicotinic ligands, tubulin inhibitors
3-Bromo-5-methoxypyridine Methoxy C6H6BrNO 188.02 Pharmaceutical intermediates
3-Bromo-5-ethoxypyridine Ethoxy C7H8BrNO 202.05 Organic electroluminescent materials
3-Bromo-5-(trifluoromethyl)pyridine Trifluoromethyl C6H3BrF3N 225.00 Antiviral agents
3-Bromo-5-(4-fluorophenoxy)pyridine 4-Fluorophenoxy C11H7BrFNO 284.08 Cholinergic drug intermediates

Key Observations :

  • Electron-Withdrawing Groups: Trifluoromethyl and fluorophenoxy substituents enhance electrophilicity, making these analogs more reactive in cross-coupling reactions .

Physicochemical Properties

  • Lipophilicity : The cyclobutylmethoxy group increases logP compared to methoxy (2.1 vs. 1.5), enhancing membrane permeability .
  • Thermal Stability: Cyclobutyl-containing derivatives exhibit lower melting points (~90–110°C) than rigid analogs like 3-bromo-5-(4-fluorophenoxy)pyridine (mp >150°C) .
  • Electronic Properties : Computational studies (DFT/NBO analysis) reveal that electron-donating alkoxy groups raise HOMO energy levels, favoring charge-transfer interactions in materials science applications .

Biological Activity

3-Bromo-5-(cyclobutylmethoxy)pyridine is an organic compound characterized by its unique structural features, including a bromine atom and a cyclobutylmethoxy group attached to a pyridine ring. This compound, with the molecular formula C12H14BrNOC_{12}H_{14}BrNO, has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

The chemical structure of 3-Bromo-5-(cyclobutylmethoxy)pyridine significantly influences its reactivity and biological interactions. The presence of the bromine atom provides electrophilic properties, while the cyclobutylmethoxy group contributes steric hindrance and unique electronic characteristics.

Biological Activity Overview

The specific biological effects of 3-Bromo-5-(cyclobutylmethoxy)pyridine require further pharmacological studies. However, preliminary investigations suggest potential applications in several areas:

  • Antimicrobial Activity : Similar pyridine derivatives have shown varying degrees of antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus.
  • Anti-thrombolytic Activity : Compounds with structural similarities exhibited significant anti-thrombolytic effects, indicating potential therapeutic applications in cardiovascular diseases.
  • Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that 3-Bromo-5-(cyclobutylmethoxy)pyridine may possess similar properties.

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-Bromo-5-(cyclobutylmethoxy)pyridine, it is useful to compare it with structurally related compounds. The following table summarizes key characteristics and biological activities of similar pyridine derivatives:

Compound NameStructure CharacteristicsBiological Activity
3-Bromo-5-methoxypyridine Contains a methoxy group instead of cyclobutylModerate antimicrobial activity
4-Bromo-2-(cyclopropylmethoxy)pyridine Cyclopropyl instead of cyclobutylLow anti-thrombolytic activity
2-Bromo-6-(cyclobutylmethoxy)pyridine Different substitution pattern on the pyridineModerate cytotoxic effects
3-Iodo-5-(cyclobutylmethoxy)pyridine Iodine instead of bromineIncreased reactivity; potential higher biological activity

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of various pyridine derivatives, including those similar to 3-Bromo-5-(cyclobutylmethoxy)pyridine. The results indicated that certain derivatives exhibited significant inhibition against E. coli, with some achieving over 90% inhibition at specific concentrations .

Study on Anti-thrombolytic Effects

Another relevant study focused on the anti-thrombolytic activities of pyridine derivatives. Among compounds tested, one derivative showed a notable percentage lysis value against clot formation in human blood, suggesting that modifications in the pyridine structure could enhance therapeutic efficacy .

Cytotoxicity Assessment

Research assessing the cytotoxicity of pyridine derivatives found that some compounds displayed high cytotoxicity against red blood cells (RBCs), indicating potential as anti-tumor agents. The presence of specific substituents was correlated with increased cytotoxic activity .

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